2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide features a 1,2,4-triazole core substituted at positions 3, 4, and 4. Key structural elements include:
- Position 5: A benzyl group.
- Position 4: A 1H-pyrrole substituent.
- Position 3: A sulfanyl (-S-) linker to an acetamide moiety.
- Acetamide tail: A 2-(trifluoromethyl)phenyl group.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrole and triazole rings contribute to π-π stacking and hydrogen-bonding interactions, which are critical for biological activity .
Properties
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5OS/c23-22(24,25)17-10-4-5-11-18(17)26-20(31)15-32-21-28-27-19(14-16-8-2-1-3-9-16)30(21)29-12-6-7-13-29/h1-13H,14-15H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTAUWHMNUWSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule notable for its diverse structural features, which include a triazole ring, a pyrrole moiety, and a sulfanyl group. These components suggest significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 423.9 g/mol. The unique combination of functional groups may contribute to its biological efficacy through various mechanisms.
Biological Activities
Research has indicated that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Initial studies have shown that the compound has the potential to inhibit the growth of various bacterial strains. Its mechanism may involve disruption of bacterial cell division through enzyme inhibition or receptor modulation, leading to antimicrobial effects .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against different cancer cell lines. For instance, similar triazole derivatives have shown activity against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC50 values indicating significant potency .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in critical biological processes. This inhibition can lead to downstream effects such as apoptosis in cancer cells or modulation of metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally similar to this compound:
-
Cytotoxicity Against Cancer Cell Lines :
- A study reported that triazole derivatives showed varying levels of cytotoxicity against cancer cell lines with IC50 values ranging from 6.2 µM to 43.4 µM depending on the specific derivative and cell line tested .
- Another investigation highlighted that compounds with similar scaffolds exhibited significant inhibition against MCF-7 cells compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Efficacy :
Comparative Analysis
To understand the unique properties of this compound relative to others in its class, a comparative analysis is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrrole ring, triazole ring, sulfanyl group | Antimicrobial, anticancer |
| 5-benzyl-4H-triazole derivatives | Variations in substituents on triazole | Anticancer activity against multiple cell lines |
| N-(substituted)acetyl derivatives | Different aryl substitutions | Varies by substitution; some show antimicrobial properties |
This table illustrates how variations in structure can lead to distinct biological activities.
Comparison with Similar Compounds
Substituent Variations at Position 5 (Triazole Core)
Key Observations :
- The methoxybenzyl analog () has higher polarity, which may improve aqueous solubility but reduce membrane permeability compared to the target compound .
- Furan-2-yl substituents () prioritize anti-inflammatory activity, whereas the target compound’s benzyl group may favor different target interactions .
Substituent Variations at Position 4 (Triazole Core)
Key Observations :
- Hydroxyphenyl substituents () introduce hydrogen-bonding donors, which may enhance antiproliferative effects .
Modifications in the Acetamide Tail
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer: Synthesis typically involves multi-step reactions starting with triazole ring formation via hydrazine derivatives and carbon disulfide, followed by functionalization of the sulfanyl and acetamide groups. Key steps include:
- Triazole core synthesis : Reacting 5-benzyl-4-(1H-pyrrol-1-yl)-1H-1,2,4-triazole-3-thiol with 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide in basic conditions (e.g., NaOH/EtOH) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product .
- Validation: Confirm structure via , , and LC-MS to ensure absence of by-products .
Q. Which characterization techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer:
- Spectroscopy : (to verify benzyl, pyrrole, and trifluoromethylphenyl protons) and IR (to confirm C=O and S-H stretches) .
- Mass spectrometry : High-resolution LC-MS to validate molecular ion peaks and fragmentation patterns .
- Elemental analysis : Ensure ≤0.4% deviation for C, H, N, and S content .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data observed in similar triazole-sulfanyl acetamide derivatives?
- Methodological Answer:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., benzyl vs. furan groups) to isolate contributions of specific moieties to bioactivity .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and validate with in vitro assays .
- Data normalization : Control for batch-to-batch purity variations via HPLC (>95% purity threshold) and replicate experiments .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Methodological Answer:
- Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates at elevated temperatures .
- Catalyst screening : Test Zeolite (Y-H) or pyridine to accelerate cyclization steps .
- Process monitoring : Use in-situ FTIR or HPLC to track reaction progression and minimize side reactions .
Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?
- Methodological Answer:
- LogP determination : Measure octanol/water partitioning to assess lipophilicity (critical for membrane permeability) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
- Crystallography : Use SHELX software for X-ray diffraction to correlate molecular conformation with biological activity .
Data Interpretation & Experimental Design
Q. How should researchers design experiments to investigate the compound’s mechanism of action?
- Methodological Answer:
- Target identification : Perform kinase profiling or thermal shift assays to identify binding partners .
- Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (SILAC) to map downstream effects in cell lines .
- Negative controls : Include structurally analogous inactive compounds (e.g., lacking the sulfanyl group) to confirm specificity .
Q. What approaches mitigate batch-to-batch variability in biological assays?
- Methodological Answer:
- Standardized protocols : Pre-dissolve the compound in DMSO (stock concentration ≤10 mM) to avoid precipitation .
- Interlaboratory validation : Share samples with collaborating labs for cross-verification of IC values .
- Stability testing : Store aliquots at -80°C under argon to prevent degradation .
Contradiction Analysis
Q. Why do similar triazole derivatives exhibit divergent antimicrobial vs. anticancer activities?
- Methodological Answer:
- Substituent effects : The trifluoromethylphenyl group enhances hydrophobicity, favoring membrane penetration in cancer cells, while pyrrole moieties may disrupt bacterial efflux pumps .
- Target selectivity : Molecular dynamics simulations suggest the benzyl group stabilizes interactions with eukaryotic tubulin vs. prokaryotic topoisomerases .
- Experimental validation : Compare MIC (microbial) and MTT (cancer cell) assays under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
